6-Amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes an amino group, a dimethylamino-substituted phenyl ring, an ethyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-ketoester under acidic or basic conditions.
Cyclization to form the pyrano[2,3-c]pyrazole core: The pyrazole intermediate is then reacted with an aldehyde and a malononitrile in the presence of a base such as piperidine to form the pyrano[2,3-c]pyrazole core.
Introduction of the dimethylamino group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Final functionalization: The amino and cyanide groups are introduced through appropriate functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and light-emitting materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties enable it to participate in charge transport processes, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide: Lacks the dimethylamino-substituted phenyl ring.
6-amino-4-phenyl-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide: Lacks the dimethylamino group.
Uniqueness
6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to the presence of the dimethylamino-substituted phenyl ring, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to similar compounds.
Properties
Molecular Formula |
C17H19N5O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
6-amino-4-[4-(dimethylamino)phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H19N5O/c1-4-13-15-14(10-5-7-11(8-6-10)22(2)3)12(9-18)16(19)23-17(15)21-20-13/h5-8,14H,4,19H2,1-3H3,(H,20,21) |
InChI Key |
PFFNRLQNAIFNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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